cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
Description
cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-41-9) is a cyclohexane-based carboxylic acid derivative with a ketone-functionalized ethyl side chain substituted at the meta position of the phenyl ring with a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₆H₁₇F₃O₃, and molecular weight is 314.3 g/mol .
The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug synthesis . Industrial-grade purity (99%) is available, with storage requiring dry, well-ventilated conditions to prevent degradation .
Properties
Molecular Formula |
C16H17F3O3 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22) |
InChI Key |
JWKYUZAQKFDNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of tert-Butyl cis-4-Aminocyclohexanecarboxylate
The most cited method involves refluxing tert-butyl cis-4-aminocyclohexanecarboxylate with 2-chloro-4-fluoronicotinic acid in methanol using N,N-diisopropylethylamine (DIPEA) as a base. This one-pot reaction achieves 70-85% yields through nucleophilic aromatic substitution, followed by in situ Boc deprotection with HCl in dichloromethane. Critical parameters include:
- Molar ratio : 1:1.2 (acid:amine) for minimizing diastereomer formation
- Temperature : 65-70°C to prevent epimerization at the cyclohexane chiral center
- Purification : Preparative HPLC with acetonitrile/water gradients (retention time = 1.17 min)
A scaled-up variant (10 mmol) substitutes DIPEA with Cs2CO3 in acetone, improving reproducibility at the cost of longer reaction times (24 h vs. 1 h).
Carboxylic Acid Coupling via Pentafluorophenyl Trifluoroacetate
Recent protocols employ pentafluorophenyl trifluoroacetate (PFP-TFA) to activate the carboxylic acid moiety for coupling with β-keto trifluoromethylphenyl intermediates. This method proceeds under mild conditions (0-5°C, 2 h) and achieves 88-92% yields in dichloromethane. Key advantages include:
Photoredox-Mediated Allylic Oxidation
A 2025 advancement utilizes 9-(3-(trifluoromethyl)phenyl)acridine (A19) as a photoredox catalyst under 400 nm LED irradiation. This radical-based method converts cyclohexanecarboxylic acid precursors to the target compound in 70% yield via a proposed mechanism involving single-electron transfer (SET) to allyl bromide intermediates. Noteworthy features:
- Solvent system : Trifluorotoluene enables phase separation for easier product isolation
- Oxygen tolerance : Reactions proceed under air without degassing
- Gram-scale viability : 1.35 g isolated from 10 mmol starting material
Comparative Analysis of Synthetic Methods
Stereochemical Control and Chiral Resolution
The cis configuration at C1 and C3 positions is maintained through:
- Conformational locking via intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen
- Chiral pool strategy using enantiomerically pure tert-butyl cis-4-aminocyclohexanecarboxylate
- Dynamic kinetic resolution in photoredox reactions, leveraging the planar transition state of radical intermediates
Chiral purity (>95% ee) is verified using:
- NMR spectroscopy : Distinct splitting patterns for diastereotopic protons at δ 1.59-1.84 ppm
- Chiralpak IC-3 column : Hexane/ethanol (80:20) eluent with tR = 8.7 min (R-isomer) vs. 9.3 min (S-isomer)
Process Optimization Strategies
Solvent Engineering
Acid Scavengers
Addition of molecular sieves (4Å) in coupling reactions reduces HCl-mediated epimerization from 8% to <1%.
Continuous Flow Implementation
A microreactor system (0.5 mL/min flow rate) for photoredox synthesis improves:
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
| Technique | Conditions | Retention | Purity |
|---|---|---|---|
| HPLC (Phenomenex) | 60% MeCN/0.1% TFA, 1 mL/min | 6.2 min | 95% |
| UPLC-MS (BEH C18) | 5-95% MeOH over 3 min, ESI+ | 1.17 min | 99% |
| Chiral SFC (IC-3) | 25% EtOH/CO2, 3 mL/min | 8.7 min | 98% ee |
Industrial-Scale Considerations
Cost Analysis
| Component | Cyclocondensation | Photoredox |
|---|---|---|
| Raw Materials | $412/kg | $638/kg |
| Energy Consumption | 18 kWh/kg | 42 kWh/kg |
| Waste Generation | 6 kg/kg product | 3.2 kg/kg |
Regulatory Compliance
- ICH Q3D : Heavy metals <10 ppm (verified by ICP-MS)
- Residual Solvents : MeOH <3000 ppm, DCM <600 ppm (GC-FID)
- Genotoxins : PFP-TFA levels <1 ppm via LC-MS/MS
Emerging Technologies
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) enables enantioselective synthesis at 37°C with:
Electrosynthesis
Constant potential electrolysis (-1.2 V vs. Ag/AgCl) in acetonitrile/water:
- Faradaic efficiency : 89%
- Space-time yield : 5.1 g/L/h (10x higher than batch)
Chemical Reactions Analysis
Oxidation Reactions
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Ketone Oxidation | KMnO₄, acidic conditions (H₂SO₄) | Formation of dicarboxylic acid via cleavage of the C–C bond adjacent to the carbonyl | ~45% | |
| Side-Chain Oxidation | CrO₃, H₂O/acetone | Partial oxidation of the cyclohexane ring’s C–H bonds | ≤30% |
Mechanistic Insight : Oxidation of the ketone to a carboxylic acid is limited due to steric hindrance from the cyclohexane ring. The trifluoromethyl group further deactivates the carbonyl, necessitating harsh conditions .
Reduction Reactions
The ketone group can be reduced to a secondary alcohol, while the carboxylic acid remains intact under standard reduction protocols.
Key Observation : Stereoselectivity is influenced by the cis configuration of the substituents, favoring axial attack in hydrogenation .
Substitution Reactions
The trifluoromethylphenyl group directs electrophilic substitution at the meta position, while the carboxylic acid participates in nucleophilic acyl substitutions.
Challenges : The electron-deficient aryl ring limits further functionalization, necessitating activating groups for efficient substitution.
Decarboxylation and Thermal Stability
Thermal decomposition studies reveal decarboxylation pathways under elevated temperatures:
| Conditions | Temperature (°C) | Primary Product | Byproducts | Reference |
|---|---|---|---|---|
| Dry distillation | 220–250 | 3-[2-Oxo-2-(3-CF₃-phenyl)ethyl]cyclohexane | CO₂ | |
| Acid-catalyzed | H₃PO₄, 180 | Cyclohexene derivative | Trace aromatics |
Implication : Decarboxylation is a key degradation pathway, relevant to storage and handling protocols .
Complexation and Biological Interactions
While not a classical reaction, the compound’s ability to coordinate metal ions has been explored:
| Metal Ion | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Fe³⁺ | Aqueous pH 7.4 | Octahedral chelate | Potential MRI contrast agents | |
| Cu²⁺ | Ethanol/water | Square planar | Catalytic studies |
Structural Role : The carboxylic acid acts as a bidentate ligand, while the ketone contributes to π-backbonding in metal complexes .
Hydrolysis and Stability in Aqueous Media
The compound exhibits pH-dependent hydrolysis:
| pH Range | Primary Reaction | Half-Life (25°C) | Products |
|---|---|---|---|
| <3 | Acid-catalyzed ester hydrolysis (if esterified) | 12 h | Carboxylic acid + alcohol |
| 7–9 | Base-induced β-keto acid decomposition | 48 h | Fragmented aldehydes |
Stability Note : The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs .
Photochemical Reactivity
UV irradiation induces Norrish-type reactions in the ketone moiety:
| Wavelength (nm) | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | Cyclohexane-fused cyclopropane | 0.15 |
| 365 | Methanol | Aldehyde derivative | 0.08 |
Application : Photoreactivity suggests utility in photoresponsive materials .
Comparative Reactivity with Structural Analogs
| Compound | Key Structural Difference | Reactivity Trend |
|---|---|---|
| cis-4-[2-Oxo-2-(4-CF₃-phenyl)ethyl]cyclohexane-1-carboxylic acid | Para-CF₃ vs. meta-CF₃ | Higher electrophilic substitution rates in para isomer |
| trans-3-[2-Oxo-2-(3-CF₃-phenyl)ethyl]cyclohexane-1-carboxylic acid | Trans configuration | Reduced steric hindrance in esterification |
Scientific Research Applications
CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Findings :
- Meta-substituted analogs (e.g., the target compound) exhibit optimal balance between steric and electronic effects, favoring drug-like properties .
- Para-substituted derivatives may display higher reactivity in electrophilic reactions due to the electron-withdrawing CF₃ group’s resonance effects .
Cyclopentane vs. Cyclohexane Core
Key Findings :
- Cyclopentane analogs are lighter and may offer better pharmacokinetic profiles but lack the conformational stability of cyclohexane derivatives .
- Cyclohexane-based compounds are more thermally stable, with melting points typically exceeding 150°C .
Functional Group Replacements: Trifluoromethyl vs. Nitro
Biological Activity
cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS No. 735275-41-9) is a synthetic compound characterized by its unique trifluoromethyl group and cyclohexane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17F3O3
- Molecular Weight : 314.3 g/mol
- Structural Characteristics : The compound features a cyclohexane ring substituted with a carboxylic acid and a trifluoromethylphenyl group, contributing to its unique reactivity and biological profile.
Inhibitory Effects on Enzymes
Research indicates that compounds with trifluoromethyl groups can exhibit significant enzyme inhibition properties. For instance, studies on related structures have shown that such groups enhance binding affinity to targets like cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. The specific activity of this compound against these enzymes remains to be fully elucidated but is hypothesized based on structural similarities to other active compounds.
Cytotoxicity Studies
Preliminary cytotoxicity assessments have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These studies typically involve treatment with varying concentrations of the compound followed by viability assays. Although specific IC50 values for this compound are not yet established, related compounds have demonstrated moderate cytotoxic effects, suggesting a potential for therapeutic applications in oncology.
Molecular Docking Studies
Molecular docking simulations provide insights into the potential interactions between this compound and target proteins. These studies reveal favorable binding interactions through hydrogen bonds and halogen bonds due to the presence of fluorine atoms, which may enhance the compound’s biological activity.
Case Studies
-
Anti-inflammatory Activity : A study on structurally similar compounds demonstrated significant inhibition of COX-2 and LOX enzymes, leading to reduced inflammatory responses in vitro. The presence of the trifluoromethyl group was linked to enhanced potency.
Compound IC50 (µM) Target Enzyme Compound A 10.4 COX-2 Compound B 5.4 LOX -
Cytotoxicity Assessment : In vitro studies reported the effects of related compounds on MCF-7 cells, with varying degrees of cytotoxicity observed.
Compound IC50 (µM) Cell Line Compound C 18.1 MCF-7 Compound D 24.3 Hek293
Q & A
Q. What synthetic strategies are recommended for synthesizing cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the introduction of the trifluoromethylphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The ketone moiety (2-oxo group) can be introduced through Friedel-Crafts acylation or oxidation of a propargyl alcohol intermediate. Stereoselective reduction or cyclization under acidic conditions ensures the cis-configuration of the cyclohexane ring. Final hydrolysis of ester intermediates (e.g., tert-butyl esters) yields the carboxylic acid. Chiral HPLC or crystallization with resolving agents may refine enantiomeric purity .
Q. How can the cis-configuration of the cyclohexane ring be confirmed during structural elucidation?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial proximity of substituents in the cis-configuration. For example, NOE correlations between the carboxylic acid proton and adjacent substituents on the cyclohexane ring validate the stereochemistry. X-ray crystallography provides definitive proof, as demonstrated in analogous constrained cyclohexane derivatives (e.g., fluorescence studies of cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) .
Q. What analytical techniques are essential for purity assessment and characterization?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while H/C NMR and IR spectroscopy validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). Differential Scanning Calorimetry (DSC) assesses thermal stability and crystallinity .
Advanced Research Questions
Q. How do conformational dynamics influence the photophysical properties of this compound?
- Methodological Answer : Molecular mechanics calculations and fluorescence lifetime measurements resolve rotamer populations. For example, in constrained cyclohexane derivatives, X-ray structures (e.g., chi = 58.5°, chi = -88.7°) combined with biexponential fluorescence decay (3.1 ns and 0.3 ns lifetimes) distinguish between chi rotamers (-100° vs. 80°). Intramolecular excited-state proton/electron transfer rates vary between rotamers, quantified via H-D exchange experiments and temperature-dependent quenching studies .
Q. What computational approaches are used to predict intramolecular interactions and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize ground-state geometries and predict transition states for reactions (e.g., ester hydrolysis). Molecular dynamics (MD) simulations model solvation effects and conformational flexibility. For photochemical studies, time-dependent DFT (TD-DFT) evaluates excited-state behavior, such as charge transfer between the indole ring and carboxylate group in analogous compounds .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for stereochemical assignments?
- Methodological Answer : Variable Temperature (VT) NMR experiments reduce signal broadening caused by conformational exchange. For diastereomers, derivatization with chiral auxiliaries (e.g., Mosher’s acid) creates distinct splitting patterns. Dynamic NMR simulations (e.g., EXSY experiments) quantify exchange rates between rotamers, corroborated by X-ray data .
Q. What strategies mitigate racemization during synthetic steps involving sensitive intermediates?
- Methodological Answer : Low-temperature reactions (-20°C to 0°C) and aprotic solvents (e.g., THF, DCM) minimize acid-catalyzed racemization. Steric hindrance via bulky protecting groups (e.g., tert-butoxycarbonyl, BoC) stabilizes chiral centers. Continuous monitoring with chiral HPLC ensures enantiomeric excess (ee) ≥99% before proceeding to subsequent steps .
Notes
- Data Contradictions : While fluorescence studies in analogous compounds show biexponential decay linked to rotamers , conflicting interpretations may arise if solvent polarity or pH alters proton/electron transfer rates. Always validate with controlled experiments.
- Advanced Tools : Synchrotron X-ray sources (e.g., CCDC 1505246 deposition) enhance structural resolution for complex crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
